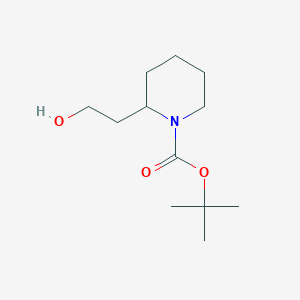

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQOFUGXMVESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408360 | |

| Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118811-03-3 | |

| Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-(2-hydroxyethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate" synthesis from piperidine

An In-depth Technical Guide to the Synthesis of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate from Piperidine

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The targeted functionalization of this heterocycle is a critical endeavor in drug discovery, enabling the synthesis of novel analogues with tailored pharmacological profiles. This guide provides a comprehensive, in-depth technical overview of a robust and widely employed synthetic route to tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable chiral building block, starting from the readily available precursor, piperidine. The strategy hinges on two key transformations: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by a highly regioselective C-H functionalization at the C2 position via directed metalation and subsequent reaction with ethylene oxide. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of C2-Functionalized Piperidines

The piperidine ring is a ubiquitous motif in natural products and synthetic drugs, valued for its conformational properties and its ability to engage in critical binding interactions with biological targets. Direct and selective C-H functionalization of the piperidine core offers a powerful alternative to traditional multi-step approaches that rely on ring construction from pre-functionalized precursors.[1] However, achieving site-selectivity on the piperidine ring presents a significant chemical challenge. The C2 and C6 positions, being alpha to the nitrogen atom, are electronically activated, making them the preferred sites for many C-H functionalization reactions.[2][3]

The target molecule, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a particularly useful intermediate.[4] The Boc-protected nitrogen allows for further modifications, while the primary alcohol of the 2-hydroxyethyl side chain serves as a versatile handle for subsequent chemical transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. This guide focuses on a synthetic strategy that leverages the directing capabilities of the N-Boc group to achieve precise functionalization at the C2 position.

Synthetic Strategy and Retrosynthetic Analysis

A direct conversion of piperidine to the target product is not feasible due to the higher reactivity of the N-H bond compared to the C-H bonds and the lack of inherent regioselectivity. A two-step strategy is therefore employed, as illustrated in the retrosynthetic analysis below.

The synthesis begins with the installation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This serves a dual purpose: it temporarily deactivates the nucleophilic and basic nitrogen atom, and more importantly, it acts as a powerful Directed Metalation Group (DMG). The DMG orchestrates the regioselective deprotonation of an adjacent C-H bond (at the C2 position) by a strong organolithium base. The resulting nucleophilic organolithium intermediate can then be trapped with a suitable electrophile—in this case, ethylene oxide—to introduce the desired 2-hydroxyethyl side chain.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis, broken down into its two core stages.

Part 1: N-Protection of Piperidine

The initial step involves the protection of the secondary amine of piperidine with a Boc group. This is a standard and high-yielding reaction achieved by treating piperidine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme: Piperidine + (Boc)₂O → tert-butyl piperidine-1-carboxylate

Causality and Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc group. It is an easily handled solid with good reactivity, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[5]

-

Base: A mild base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) is often used to neutralize the acidic byproduct that can form during the reaction, driving the equilibrium towards the product.[6]

-

Solvent: A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like dioxane/water, depending on the scale and workup preference.[6]

Experimental Protocol: Synthesis of tert-butyl piperidine-1-carboxylate

-

To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq.).

-

Dissolve the piperidine in a suitable solvent, such as dichloromethane (DCM), to a concentration of approximately 0.5 M.

-

Add a base, such as triethylamine (1.2 eq.), to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise to the stirred piperidine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperidine starting material is fully consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product, tert-butyl piperidine-1-carboxylate, is often obtained in high purity and can be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.

Quantitative Data Summary (Part 1)

| Reagent | M.W. ( g/mol ) | Equivalents | Typical Yield |

| Piperidine | 85.15 | 1.0 | \multirow{3}{*}{>95%} |

| (Boc)₂O | 218.25 | 1.1 - 1.2 | |

| Triethylamine | 101.19 | 1.2 - 1.5 |

Part 2: Directed Lithiation and Functionalization with Ethylene Oxide

This is the key strategic step where the C-H bond at the C2 position is selectively functionalized. The carbamate of the Boc group directs the strong base to deprotonate the adjacent C-H bond, forming a stabilized organolithium species.[7][8] This intermediate is then trapped by ethylene oxide.

Reaction Scheme: tert-butyl piperidine-1-carboxylate + s-BuLi → N-Boc-2-lithiated piperidine intermediate N-Boc-2-lithiated piperidine intermediate + Ethylene Oxide → tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Causality and Experimental Choices:

-

Base: sec-Butyllithium (s-BuLi) is the base of choice for this transformation. It is significantly more basic and less sterically hindered than n-butyllithium (n-BuLi), leading to faster and more efficient deprotonation at the desired position.[8]

-

Ligand: A chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often added. TMEDA complexes with the lithium cation, breaking up organolithium aggregates and increasing the basicity and reactivity of the s-BuLi.[9]

-

Temperature: The reaction must be carried out at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction at other sites.[10][11]

-

Electrophile: Ethylene oxide is an ideal electrophile for installing the 2-hydroxyethyl group. As a strained three-membered ring, it undergoes efficient ring-opening upon nucleophilic attack by the lithiated piperidine.

Experimental Protocol: Synthesis of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add anhydrous solvent (e.g., diethyl ether or THF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.3 eq.) via syringe.

-

Add tert-butyl piperidine-1-carboxylate (1.0 eq.) to the stirred solution.

-

Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add sec-butyllithium (s-BuLi, 1.3 eq., typically ~1.4 M in cyclohexane) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting orange or yellow solution at -78 °C for 3 hours to ensure complete deprotonation.

-

Electrophilic Quench: Condense ethylene oxide gas (2.0-3.0 eq.) into a separate, cold graduated cylinder or flask and dissolve it in a small amount of cold, anhydrous THF. Add this solution of ethylene oxide dropwise to the lithiated piperidine solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data Summary (Part 2)

| Reagent | M.W. ( g/mol ) | Equivalents | Typical Yield |

| N-Boc-piperidine | 185.25 | 1.0 | \multirow{4}{*}{60-75%} |

| s-BuLi | 64.06 | 1.3 | |

| TMEDA | 116.24 | 1.3 | |

| Ethylene Oxide | 44.05 | 2.0 - 3.0 |

Overall Synthetic Workflow

The complete two-step synthesis provides a reliable and scalable route to the target compound, leveraging well-established principles of modern organic chemistry.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cas 199942-74-0,(S)-1-N-BOC-PIPERIDINE-2-ETHANOL | lookchem [lookchem.com]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"N-Boc-2-piperidineethanol" physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-2-piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-Boc-2-piperidineethanol. It also includes detailed protocols for its synthesis, purification, and analysis, as well as insights into its applications in medicinal chemistry.

Introduction

N-Boc-2-piperidineethanol, with the CAS Number 118811-03-3, is a chiral building block of significant interest in the pharmaceutical industry.[1][2] Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a primary alcohol functional group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly piperidine alkaloids and various therapeutic agents.[1][3] The piperidine scaffold is a prevalent motif in many approved drugs, contributing to favorable pharmacokinetic properties such as enhanced solubility and the ability to penetrate the blood-brain barrier.[1] This guide offers a detailed exploration of the essential properties and handling of N-Boc-2-piperidineethanol to empower researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-2-piperidineethanol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃NO₃ | [2] |

| Molecular Weight | 229.32 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 100-110 °C at 0.3 mmHg | [3] |

| Density | 1.032 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.472 | [3] |

| Flash Point | > 110 °C (> 230 °F) |

Synthesis of N-Boc-2-piperidineethanol

The most common and straightforward synthesis of N-Boc-2-piperidineethanol involves the protection of the secondary amine of 2-piperidineethanol with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow

Caption: General workflow for the synthesis of N-Boc-2-piperidineethanol.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the Boc protection of 2-piperidineethanol.

Materials:

-

2-Piperidineethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Dissolution: Dissolve 2-piperidineethanol (1.0 eq) in DCM or THF at room temperature in a round-bottom flask equipped with a magnetic stirrer.[3]

-

Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution.[3] The base acts as a proton scavenger, neutralizing the acidic byproduct formed during the reaction and driving the reaction to completion.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.[3] A slight excess of Boc₂O ensures complete conversion of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[3]

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.[4]

-

Combine the organic layers and wash with brine.[4] This step helps to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

-

-

Purification:

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized N-Boc-2-piperidineethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 4.05 ppm (m, 1H): This multiplet corresponds to the proton at the C2 position of the piperidine ring (H-2). Its broadness is due to coupling with adjacent protons and the presence of rotamers due to the bulky Boc group.

-

δ ~ 3.95 ppm (m, 1H) and δ ~ 3.70 ppm (m, 1H): These multiplets represent the diastereotopic protons of the -CH₂-OH group.

-

δ ~ 2.85 ppm (m, 1H): This multiplet is assigned to one of the protons at the C6 position of the piperidine ring.

-

δ ~ 1.80 - 1.20 ppm (m, 8H): This complex region corresponds to the remaining protons of the piperidine ring and the methylene group of the ethanol side chain.

-

δ 1.45 ppm (s, 9H): The sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 155.5 ppm: Carbonyl carbon of the Boc group.

-

δ ~ 79.5 ppm: Quaternary carbon of the Boc group.

-

δ ~ 60.5 ppm: Carbon of the -CH₂-OH group.

-

δ ~ 55.0 ppm: Carbon at the C2 position of the piperidine ring.

-

δ ~ 40.0 ppm: Carbon at the C6 position of the piperidine ring.

-

δ ~ 35.0 ppm: Methylene carbon of the ethanol side chain.

-

δ ~ 28.5 ppm: Methyl carbons of the Boc group.

-

δ ~ 26.0, 20.0 ppm: Remaining carbons of the piperidine ring (C3, C4, C5).

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-2-piperidineethanol exhibits characteristic absorption bands that confirm the presence of its functional groups.

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

~2930 cm⁻¹ and ~2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1670 cm⁻¹ (strong): C=O stretching vibration of the carbamate in the Boc group.[3]

-

~1420 cm⁻¹: C-N stretching vibration.

-

~1160 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is a common technique for analyzing N-Boc-2-piperidineethanol.

-

m/z ~ 230.17 [M+H]⁺: Protonated molecular ion.

-

m/z ~ 252.15 [M+Na]⁺: Sodium adduct.

-

m/z ~ 174.12 [M - C₄H₈ + H]⁺: Loss of isobutylene from the Boc group.

-

m/z ~ 130.10 [M - Boc + H]⁺: Loss of the entire Boc group.

Applications in Drug Development

N-Boc-2-piperidineethanol is a key intermediate in the synthesis of various pharmaceutical agents.

Synthesis of Vasopressin V1b Receptor Antagonists

This compound is utilized in the synthesis of potent antagonists for the vasopressin V1b receptor, which are being investigated for the treatment of depression and anxiety.[3] The synthesis typically involves the conversion of the hydroxyl group to a leaving group (e.g., mesylate), followed by nucleophilic substitution with a suitable amine.

Synthesis of CXCR4 Antagonists as Anti-HIV Agents

N-Boc-2-piperidineethanol serves as a precursor for the synthesis of CXCR4 receptor antagonists.[5][6] The CXCR4 receptor is a co-receptor for HIV entry into T-cells, and its antagonists can block this process. The synthesis often begins with the oxidation of the primary alcohol to an aldehyde, followed by reductive amination to introduce a key pharmacophore.

Caption: Role of N-Boc-2-piperidineethanol in CXCR4 antagonist synthesis.

Safety, Handling, and Storage

Hazard Identification

N-Boc-2-piperidineethanol is classified as acutely toxic if swallowed and very toxic to aquatic life.[2]

-

GHS Pictograms: Skull and crossbones, Environment

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H400 (Very toxic to aquatic life)[2]

-

Precautionary Statements: P264, P270, P273, P301+P310, P330, P391, P405, P501

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

-

For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

Conclusion

N-Boc-2-piperidineethanol is a valuable and versatile chiral building block with significant applications in the synthesis of complex pharmaceutical compounds. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis, purification, and handling, is essential for its effective and safe use in research and development. This guide provides a comprehensive resource for scientists and researchers, enabling them to leverage the full potential of this important synthetic intermediate.

References

- US6420354B1 - Sodium channel drugs and uses - Google P

-

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Boc-2-piperidineethanol 97 118811-03-3 [sigmaaldrich.com]

- 6. 2-(2-HYDROXY-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 118811-03-3 [chemicalbook.com]

Spectroscopic Characterization of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, including vasopressin V1b receptor antagonists and CXCR4 antagonists for anti-HIV research.[1] The structural elucidation of this molecule is paramount for ensuring purity and predicting reactivity in complex synthetic pathways. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 118811-03-3), also known as N-Boc-2-piperidineethanol, possesses a molecular formula of C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol .[2][3] Its structure features a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 2-position with a 2-hydroxyethyl side chain. This combination of a bulky, conformationally-restricting Boc group, a chiral center at C2, and flexible side chains leads to a rich and informative spectroscopic profile.

The following sections will dissect the data from the three primary spectroscopic techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the piperidine ring, the Boc protecting group, and the hydroxyethyl side chain.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained spectra.

-

Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[4] CDCl₃ is often chosen for its excellent solubilizing properties for moderately polar compounds and its single residual peak at δ ~7.26 ppm.

-

Instrument Setup : The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion. The instrument must be properly tuned and shimmed to ensure high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition : Acquire the proton spectrum using standard parameters, such as a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and accumulating 16-32 scans to ensure a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (512-2048) are typically required due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Processing : The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction, to generate the final spectrum. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is characterized by broad, overlapping multiplets for the piperidine ring protons, a sharp singlet for the Boc group, and distinct signals for the hydroxyethyl side chain. The presence of the bulky Boc group can lead to slow rotation around the N-C(O) amide bond, resulting in peak broadening or even the appearance of rotamers at low temperatures.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

|---|---|---|---|---|

| ~ 4.05 | m | 1H | H-2 | This proton, alpha to the nitrogen and the side chain, is expected to be downfield and show complex coupling. |

| ~ 3.95 | m | 1H | -CH₂-OH (a) | Diastereotopic proton of the ethanol side chain, shifted downfield by the adjacent hydroxyl group. |

| ~ 3.70 | m | 1H | -CH₂-OH (b) | The second diastereotopic proton of the ethanol side chain. |

| ~ 2.80 | m | 1H | H-6 (eq) | Equatorial proton at the 6-position, typically deshielded compared to its axial counterpart. |

| ~ 2.50 | br s | 1H | -OH | A broad, exchangeable proton signal. Its position is concentration-dependent and it disappears upon D₂O exchange. |

| ~ 1.80 - 1.20 | m | 8H | Piperidine Ring Protons & -CH₂-CH₂OH | A complex, overlapping region containing the remaining protons of the piperidine ring (H-3, H-4, H-5, H-6ax) and the methylene group adjacent to the ring. |

| 1.46 | s | 9H | -C(CH₃)₃ | A sharp, intense singlet characteristic of the nine equivalent protons of the tert-butyl group, a hallmark of Boc protection. |

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl of the Boc group and the carbons attached to heteroatoms (O and N) are the most downfield signals.

Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

|---|---|---|

| ~ 155.5 | C=O (Boc) | The urethane carbonyl carbon, typically found in this region. |

| ~ 79.5 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~ 60.5 | -CH₂C H₂OH | The carbon bearing the hydroxyl group, shifted downfield by the electronegative oxygen. |

| ~ 54.0 | C-2 | The chiral carbon of the piperidine ring, attached to nitrogen and the side chain. |

| ~ 40.0 | C-6 | The carbon alpha to the nitrogen on the opposite side of the ring. |

| ~ 36.0 | -C H₂CH₂OH | Methylene carbon of the side chain adjacent to the piperidine ring. |

| ~ 28.5 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group, a highly characteristic signal. |

| ~ 26.0 | C-4 | Piperidine ring carbon. |

| ~ 24.5 | C-5 | Piperidine ring carbon. |

| ~ 19.0 | C-3 | Piperidine ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is dominated by absorptions from the alcohol O-H, the alkane C-H, and the urethane C=O groups.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquids and solids.

-

Sample Preparation : Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition : Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure firm contact between the sample and the crystal and record the sample spectrum. A typical range is 4000-400 cm⁻¹.

-

Data Processing : The instrument's software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Sources

Navigating the Solution: A Technical Guide to the Solubility of N-Boc-2-piperidineethanol in Common Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-piperidineethanol is a pivotal building block in contemporary organic synthesis, particularly in the development of pharmaceutical agents. Its solubility profile across a range of organic solvents is a critical parameter that dictates its utility in reaction setups, purification protocols, and formulation studies. This in-depth guide provides a comprehensive analysis of the solubility of N-Boc-2-piperidineethanol, grounding theoretical principles with practical, field-proven insights. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes its known physicochemical properties to provide a robust predictive framework. Furthermore, it equips researchers with detailed, self-validating experimental protocols to determine solubility parameters in their own laboratory settings, ensuring the successful integration of this versatile intermediate into their research and development workflows.

Introduction: The Significance of Solubility in Synthesis and Development

The adage "like dissolves like" forms the cornerstone of solubility prediction in organic chemistry. This principle, rooted in the intermolecular forces between a solute and a solvent, is paramount when working with intermediates like N-Boc-2-piperidineethanol. The tert-butyloxycarbonyl (Boc) protecting group, while indispensable for masking the reactivity of the piperidine nitrogen, significantly influences the molecule's overall polarity and, consequently, its solubility.[1] Understanding this interplay is not merely an academic exercise; it has profound practical implications. A judicious choice of solvent can enhance reaction kinetics, simplify work-up procedures, and improve the efficiency of chromatographic purification. Conversely, a poorly considered solvent system can lead to reaction failure, low yields, and purification challenges.

This guide will first deconstruct the molecular characteristics of N-Boc-2-piperidineethanol to build a theoretical model of its solubility. Subsequently, it will present a qualitative solubility profile in a range of common organic solvents, followed by detailed experimental methodologies for researchers to quantitatively assess solubility for their specific applications.

Physicochemical Properties of N-Boc-2-piperidineethanol

A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its behavior in different solvent environments. The key properties of N-Boc-2-piperidineethanol are summarized in the table below.

| Property | Value | Source |

| Chemical Name | tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | [2] |

| Synonyms | N-Boc-2-(2-hydroxymethyl)piperidine, 1-tert-Butoxycarbonyl-2-piperidineethanol | [1][3] |

| CAS Number | 118811-03-3 | [1][3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |

| Molecular Weight | 229.32 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Density | 1.032 g/mL at 25 °C | [1] |

| Boiling Point | 100-110 °C at 0.3 mmHg | [1] |

| Refractive Index | n20/D 1.472 | [1] |

| LogP (Predicted) | 1.7 | [4] |

The structure of N-Boc-2-piperidineethanol incorporates both polar and non-polar features. The piperidine ring and the bulky, non-polar tert-butyl group of the Boc protectorate contribute to its lipophilicity.[1] Conversely, the hydroxyl (-OH) group and the carbamate linkage introduce polarity and the capacity for hydrogen bonding. This amphiphilic nature is the primary determinant of its solubility profile. The predicted LogP value of 1.7 suggests a degree of lipophilicity, indicating that it will likely favor organic solvents over water.[4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the Gibbs free energy of mixing. A negative Gibbs free energy change (ΔG_mix) favors dissolution and is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing. In the context of N-Boc-2-piperidineethanol, the key intermolecular forces at play are:

-

Van der Waals forces: These are ubiquitous, weak attractions that will be present between the aliphatic portions of the molecule and all organic solvents.

-

Dipole-dipole interactions: The polar carbamate and hydroxyl groups can engage in these interactions with polar solvents.

-

Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and carbamate groups can act as hydrogen bond acceptors. This is a particularly strong intermolecular force that will significantly enhance solubility in protic solvents and polar aprotic solvents capable of accepting hydrogen bonds.

The "like dissolves like" principle can be refined by considering the polarity of both the solute and the solvent. Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar.

Qualitative Solubility Profile of N-Boc-2-piperidineethanol

Based on the molecular structure and the principles of intermolecular forces, a qualitative solubility profile for N-Boc-2-piperidineethanol can be predicted. This is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functionalities of N-Boc-2-piperidineethanol. The alkyl chains of the alcohols are also compatible with the non-polar regions of the molecule. For the related compound N-Boc-piperazine, it is known to be soluble in methanol and ethanol.[5] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess dipoles that can interact with the polar groups of the solute. Solvents like THF, ethyl acetate, acetone, DMF, and DMSO can also act as hydrogen bond acceptors. Synthesis protocols often employ DCM and THF, implying good solubility. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Insoluble | The lack of strong dipole moments or hydrogen bonding capabilities in these solvents makes them poor at solvating the polar hydroxyl and carbamate groups of N-Boc-2-piperidineethanol. The energetic cost of breaking the solute-solute interactions is not sufficiently compensated by solute-solvent interactions. |

| Aqueous | Water | Low | While the hydroxyl group can engage in hydrogen bonding with water, the large non-polar piperidine ring and tert-butyl group are hydrophobic, limiting its aqueous solubility. The related compound N-Boc-piperazine is reported to be soluble in water, which may be due to the presence of the second amine group increasing its polarity.[5] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following protocols provide both qualitative and quantitative methods for assessing the solubility of N-Boc-2-piperidineethanol.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

N-Boc-2-piperidineethanol

-

A selection of organic solvents (e.g., methanol, dichloromethane, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of N-Boc-2-piperidineethanol to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record your observations for each solvent.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a numerical value for solubility at a given temperature.

Objective: To determine the solubility of N-Boc-2-piperidineethanol in a specific solvent in terms of mass per unit volume (e.g., mg/mL).

Materials:

-

N-Boc-2-piperidineethanol

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of N-Boc-2-piperidineethanol to a scintillation vial.

-

Add a known volume of the chosen solvent (e.g., 5.0 mL).

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Ensure that excess solid remains.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any suspended solids.

-

Dispense the filtered supernatant into a pre-weighed vial.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant

Sources

"Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate" structural analogs and derivatives

An In-Depth Technical Guide to tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate: Synthesis, Derivatization, and Application of a Privileged Scaffold

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone, recognized as a "privileged structure" for its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for establishing diverse molecular interactions make it an invaluable scaffold for drug design.[1] Within this important class of heterocycles, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No: 118811-03-3) emerges as a particularly strategic building block.[3]

This molecule, also known as N-Boc-2-piperidineethanol, possesses two key functional handles ripe for chemical manipulation: a primary hydroxyl group and a tert-butoxycarbonyl (Boc) protected secondary amine.[3] The Boc group serves as a robust protecting group, rendering the piperidine nitrogen temporarily inert and enabling selective reactions at the hydroxyl terminus. Its facile removal under acidic conditions then unveils the nitrogen for a second wave of diversification.[4] This orthogonal reactivity makes the molecule an exceptionally versatile starting point for the synthesis of complex structural analogs and derivatives, allowing researchers to systematically explore chemical space and optimize structure-activity relationships (SAR).

This technical guide provides a comprehensive exploration of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, detail key derivatization protocols, analyze its structural analogs, and discuss the broad therapeutic potential of the resulting compounds, grounding all claims in authoritative references.

PART 1: Synthesis and Characterization of the Core Scaffold

The synthesis and purification of the core molecule must be robust and yield high-purity material, as the quality of all subsequent derivatives depends on it. The most direct approach involves the N-Boc protection of the commercially available precursor, 2-piperidineethanol.[5][6]

Synthetic Workflow: N-Boc Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and base is critical for achieving high yield and purity.

Caption: General workflow for the N-Boc protection of 2-piperidineethanol.

Experimental Protocol: Synthesis of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

-

Preparation : Dissolve 2-piperidineethanol (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.[7]

-

Reagent Addition : To the stirred solution, add triethylamine (TEA, 1.5 eq.) followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Workup : Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[7] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the title compound as a clear oil or white solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical self-validating step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect to see a characteristic large singlet around δ 1.45 ppm corresponding to the nine protons of the tert-butyl group. Signals for the piperidine ring protons will appear in the δ 1.0-4.0 ppm range, and the methylene protons of the hydroxyethyl side chain will also be visible, typically with the -CH₂-OH protons appearing more downfield.[8]

-

¹³C NMR : Key signals include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) is a suitable method.[8][9] The protonated molecular ion [M+H]⁺ should be observed at m/z 230.17. Fragmentation patterns can provide further structural confirmation.

-

High-Performance Liquid Chromatography (HPLC) : A reversed-phase C18 column is commonly used to assess purity.[8] Since the molecule lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for detection.[8]

PART 2: Structural Analogs and Derivatives

The true utility of the core scaffold lies in its capacity for diversification. Analogs and derivatives can be systematically generated to probe biological targets and optimize pharmacological properties.

Structural Analogs: Modifying the Core

Analogs involve alterations to the fundamental piperidine-ethanol framework.

-

Positional Isomers : The hydroxyethyl group can be moved to other positions on the piperidine ring. The most common analog is tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0), which provides a different spatial orientation of the hydroxyl group for interacting with biological targets.[10]

-

Ring Analogs : The piperidine ring can be replaced with other saturated heterocycles. For instance, (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate introduces a second nitrogen atom, offering another site for modification and altering the molecule's polarity and hydrogen bonding capacity.[11]

Derivatives: Functionalizing the Handles

Derivatives are created by reacting the functional groups of the core molecule. The synthetic strategy often follows a logical sequence of protection, modification, and deprotection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Piperidineethanol | 1484-84-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0 [matrix-fine-chemicals.com]

- 11. (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | C11H22N2O3 | CID 12046236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of molecules derived from "1-Boc-2-(2-hydroxyethyl)piperidine"

An In-Depth Technical Guide to the Biological Activity of Molecules Derived from 1-Boc-2-(2-hydroxyethyl)piperidine

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] Among the myriad of piperidine-based building blocks, 1-Boc-2-(2-hydroxyethyl)piperidine stands out as a particularly versatile chiral intermediate. Its unique structural features—a stereocenter at the 2-position, an orthogonally protected nitrogen atom, and a readily functionalizable primary alcohol—make it an invaluable starting material for the synthesis of complex molecules with diverse therapeutic applications.[4][5] This guide provides a comprehensive analysis of the synthesis, biological activities, and therapeutic potential of molecules derived from this chiral scaffold, offering field-proven insights and detailed experimental frameworks for researchers and drug development professionals.

The Strategic Importance of 1-Boc-2-(2-hydroxyethyl)piperidine in Drug Discovery

1-Boc-2-(2-hydroxyethyl)piperidine, particularly in its enantiomerically pure forms like the (S)-enantiomer, serves as a powerful tool in asymmetric synthesis.[6] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial; it deactivates the otherwise reactive secondary amine, allowing for selective chemistry to be performed on the hydroxyethyl side chain.[7][8] This group can be removed under mild acidic conditions, revealing the nitrogen for subsequent functionalization.

The true value of this building block lies in the interplay of its three key features:

-

Defined Stereochemistry: Chirality is a critical determinant of pharmacological activity. The stereocenter at the C-2 position allows for the synthesis of stereospecific ligands that can differentiate between enantioselective biological targets like enzymes and receptors, often leading to enhanced potency and reduced off-target effects.[2][9][10]

-

Orthogonal Protection Scheme: The Boc group provides robust protection during various synthetic transformations while being easily removable without affecting other functional groups. This "orthogonal" nature is fundamental to complex, multi-step syntheses.[8]

-

Dual Functionality: The primary alcohol is a versatile handle for a wide range of chemical modifications, including oxidation, esterification, etherification, and conversion to amines or other functional groups. This allows for extensive structural diversification to explore structure-activity relationships (SAR).

The workflow for utilizing this building block typically involves initial modification of the hydroxyl group, followed by deprotection of the Boc group and subsequent reaction at the piperidine nitrogen, or vice versa. This strategic approach opens pathways to a vast chemical space.

Caption: General synthetic pathways from 1-Boc-2-(2-hydroxyethyl)piperidine.

Synthesis of Key Intermediates: Experimental Protocols

The conversion of the primary alcohol to an aldehyde is a pivotal step, yielding the highly reactive N-Boc-piperidine-2-acetaldehyde intermediate, which is a substrate for reactions like reductive amination and Wittig reactions.[4]

Protocol 2.1: Oxidation of 1-Boc-2-(2-hydroxyethyl)piperidine to N-Boc-Piperidine-2-acetaldehyde

This protocol utilizes Dess-Martin Periodinane (DMP), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

-

1-Boc-2-(2-hydroxyethyl)piperidine

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Dissolve 1-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.1 - 1.5 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

The crude N-Boc-piperidine-2-acetaldehyde is often used immediately in the next step without further purification due to its potential instability.

Causality: The choice of DMP is deliberate; it operates under neutral pH and at room temperature, preserving the acid-labile Boc-protecting group, which might be compromised under more aggressive oxidative conditions.

A Spectrum of Biological Activities

Derivatives of 2-piperidineethanol have been investigated for a wide range of therapeutic applications, leveraging the piperidine core's ability to interact with biological targets and improve pharmacokinetic properties.[3][11]

Neurological and Psychiatric Disorders

The piperidine scaffold is a privileged structure for targeting the central nervous system (CNS).[7][11] Molecules derived from 1-Boc-2-(2-hydroxyethyl)piperidine have been explored as:

-

Orexin Receptor Antagonists: These are investigated for the treatment of sleep disorders.[4]

-

Non-Opiate Antinociceptive Agents: For pain management without the side effects associated with opioids.[4]

-

5-HT₇ Receptor Antagonists: These have potential applications in treating depression, anxiety, and cognitive disorders.[4]

-

Sigma-1 Receptor Ligands: The sigma-1 receptor is a chaperone protein involved in cellular stress responses, and its ligands are being developed for neurodegenerative diseases, pain, and depression.[12]

-

Prokineticin Receptor Modulators: Piperidine derivatives have been patented for their potential use in treating psychiatric and neurological conditions by modulating these GPCRs.[13]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Cas 199942-74-0,(S)-1-N-BOC-PIPERIDINE-2-ETHANOL | lookchem [lookchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]

The Cornerstone of Chiral Drug Discovery: N-Boc-2-piperidineethanol as a Master Building Block

An In-depth Technical Guide for Medicinal and Process Chemists

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets. Within the expansive library of piperidine-based synthons, N-Boc-2-piperidineethanol emerges as a uniquely versatile and powerful chiral building block, enabling the efficient construction of complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of N-Boc-2-piperidineethanol's strategic applications. We will dissect its core transformations, provide field-proven experimental protocols with mechanistic justifications, and showcase its role in the synthesis of bioactive molecules, moving beyond a simple recitation of facts to deliver actionable insights from a Senior Application Scientist's perspective.

Physicochemical Profile and Strategic Value

N-Boc-2-piperidineethanol, particularly in its enantiopure forms, offers a unique combination of structural features that a medicinal chemist can exploit:

-

Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of conditions, including nucleophilic attack and basic hydrolysis.[3] Crucially, it can be removed under mild acidic conditions, offering orthogonality to other common protecting groups like Fmoc or Cbz.[2]

-

Reactive Handle: The primary alcohol serves as a versatile functional group, ready for transformation into aldehydes, halides, or for direct use in coupling reactions.

-

Defined Stereochemistry: The chiral center at the C2 position is the fulcrum of its utility. Starting with an enantiopure alcohol allows for the synthesis of stereochemically defined targets, a critical requirement in modern pharmacology where different enantiomers can have drastically different biological activities and toxicological profiles.

Table 1: Physicochemical Properties of N-Boc-2-piperidineethanol

| Property | Value | Reference(s) |

| CAS Number | 118811-03-3 (racemic) | [4] |

| 199942-74-0 ((S)-enantiomer) | [5] | |

| Molecular Formula | C₁₂H₂₃NO₃ | [4][5] |

| Molecular Weight | 229.32 g/mol | [4][5] |

| Appearance | White to pale yellow solid/liquid | [6] |

| Boiling Point | 100-110 °C at 0.3 mmHg | [7] |

| Density | ~1.032 - 1.043 g/mL at 25 °C | [7] |

Accessing the Chiral Synthon: Synthesis and Resolution

The journey to utilizing this building block begins with its preparation in an enantiomerically pure form. While direct asymmetric syntheses exist, a common and scalable approach involves the Boc-protection of racemic 2-piperidineethanol followed by enzymatic kinetic resolution.

Boc Protection of 2-Piperidineethanol

The protection of the secondary amine is a straightforward but critical first step. The use of di-tert-butyl dicarbonate (Boc₂O) is standard, providing high yields and clean reaction profiles.

Experimental Protocol: N-Boc Protection of (±)-2-Piperidineethanol [8][9]

-

Dissolution: Dissolve (±)-2-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

-

Base Addition: Add triethylamine (1.2 eq) to the solution to act as a proton scavenger for the HCl generated.

-

Boc₂O Addition: To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic N-Boc-2-piperidineethanol, which can be purified by column chromatography if necessary.

Expertise & Insight: The choice of a non-nucleophilic base like triethylamine is crucial to prevent side reactions. The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted Boc₂O, which hydrolyzes under these conditions.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique to separate enantiomers. For N-Boc-2-piperidineethanol, lipases are effective catalysts for the enantioselective acylation of one enantiomer, leaving the other unreacted. A sequential resolution using two different enzymes with opposite enantioselectivity provides an elegant route to both enantiomers with high purity.[2][10]

Table 2: Representative Data for Sequential Enzymatic Resolution of (±)-N-Boc-2-piperidineethanol [2]

| Step | Enzyme | Acyl Donor | Solvent | Conversion | Product | Enantiomeric Excess (e.e.) |

| 1 | Lipase PS | Vinyl Acetate | Hexane | ~45% | (R)-acetate | 63% |

| 2 | Porcine Pancreatic Lipase (PPL) | Vinyl Butanoate | MTBE | ~30% (of remaining alcohol) | (S)-butanoate | 85% |

Experimental Protocol: Sequential Enzymatic Resolution [1][2]

-

First Resolution (R-Acetate): To a solution of racemic N-Boc-2-piperidineethanol (1.0 eq) in hexane (0.1 M), add Lipase PS (from Pseudomonas cepacia, ~50 mg/mmol substrate) and vinyl acetate (1.0-1.5 eq).

-

Incubation & Monitoring: Shake the mixture at a constant temperature (e.g., 30-45 °C) and monitor the reaction by GC or chiral HPLC until ~45% conversion is achieved.

-

Separation: Filter off the enzyme. The filtrate contains the (R)-acetate and the unreacted, (S)-enriched alcohol. Evaporate the solvent.

-

Second Resolution (S-Butanoate): Re-dissolve the crude mixture in methyl tert-butyl ether (MTBE). Add Porcine Pancreatic Lipase (PPL) and vinyl butanoate.

-

Incubation & Final Separation: Monitor the reaction until the desired conversion is reached. Filter the enzyme and purify the mixture by flash column chromatography to separate the (R)-acetate, the (S)-butanoate, and any remaining alcohol.

-

Hydrolysis: The separated esters are then hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the enantiopure (R)- and (S)-N-Boc-2-piperidineethanol. Subsequent rounds of resolution can be performed to achieve >95% e.e.[2]

Caption: Sequential enzymatic resolution workflow for N-Boc-2-piperidineethanol.

Core Transformations and Synthetic Applications

Once obtained in enantiopure form, N-Boc-2-piperidineethanol is a launchpad for a variety of critical synthetic transformations.

Oxidation to the Chiral Aldehyde

The most pivotal transformation is the oxidation of the primary alcohol to the corresponding aldehyde, N-Boc-2-piperidineacetaldehyde. This aldehyde is a versatile intermediate, susceptible to nucleophilic attack for carbon-carbon bond formation. The Swern oxidation is a classic, reliable method that avoids harsh metal oxidants and proceeds under mild, low-temperature conditions, preserving the stereochemical integrity of the adjacent chiral center.[11]

Mechanism Insight: The Swern Oxidation

The Swern oxidation proceeds via the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium ion. The alcohol then attacks this species, forming an alkoxysulfonium salt. A non-nucleophilic hindered base, such as triethylamine or diisopropylethylamine (DIPEA), deprotonates the carbon alpha to the oxygen, leading to an E2-like elimination through a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11][12] The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the activated DMSO species.

Caption: Simplified workflow of the Swern oxidation mechanism.

Experimental Protocol: Swern Oxidation of (S)-N-Boc-2-piperidineethanol [2][12][13]

-

Activator Prep: In a flame-dried, three-neck flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool to -78 °C (acetone/dry ice bath).

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.5 eq) in DCM dropwise via syringe, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of (S)-N-Boc-2-piperidineethanol (1.0 eq) in DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes.

-

Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise, allowing the temperature to rise to -50 °C. Stir for an additional 20 minutes.

-

Warm-up & Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with water.

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step without further purification.

Case Study: Enantioselective Synthesis of Piperidine Alkaloids

The utility of the chiral aldehyde is powerfully demonstrated in the synthesis of natural products like (+)-sedamine and (+)-allosedamine.[2]

Starting from the aldehyde derived from (R)-N-Boc-2-piperidineethanol, a Grignard reaction with phenylmagnesium bromide introduces the second stereocenter. The diastereoselectivity of this addition is often moderate, but the resulting diastereomers can be separated chromatographically.

Experimental Protocol: Synthesis of (+)-Sedamine and (+)-Allosedamine [2]

-

Grignard Reaction: To a solution of the crude (R)-N-Boc-2-piperidineacetaldehyde (1.0 eq) in anhydrous THF at -20 °C, add phenylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.

-

Reaction & Quench: Stir the reaction at -20 °C for 2 hours. Quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Separate the two diastereomeric alcohols ((+)-N-Boc-sedamine and (+)-N-Boc-allosedamine) by flash column chromatography.

-

Deprotection: Treat each separated diastereomer individually with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in refluxing THF to reductively cleave the Boc group and yield the final alkaloids, (+)-sedamine and (+)-allosedamine. A typical reaction might yield (+)-sedamine with a 70% yield and 90% e.e.[2]

Caption: Synthetic pathway to (+)-Sedamine from (R)-N-Boc-2-piperidineethanol.

Broader Impact in Drug Development

While the detailed synthesis of every piperidine-containing drug is beyond the scope of this guide, it is instructive to consider the types of high-value targets where this scaffold is essential.

Case Study: Risperidone and the Importance of the Piperidine Core

The antipsychotic drug Risperidone is a classic example of a complex therapeutic agent built around a piperidine core.[14] Its synthesis involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a chloroethyl-substituted pyridopyrimidinone.[10] While the specific piperidine intermediate for Risperidone is typically derived from 4-piperidone derivatives rather than 2-piperidineethanol, its structure underscores the strategic importance of the piperidine ring in orienting key pharmacophoric elements for potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism.[14][15] The development of efficient routes to such substituted piperidines is a central challenge in pharmaceutical process chemistry.

Case Study: Icaridin, a Bioactive Carbamate

The insect repellent Icaridin (Picaridin) is chemically sec-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.[15][16] Its synthesis directly utilizes 2-piperidineethanol (the deprotected precursor to our title building block). The piperidine nitrogen is functionalized via reaction with sec-butyl chloroformate, demonstrating a different synthetic vector where the alcohol moiety is retained in the final product and the nitrogen is the site of elaboration.[12][16] This highlights the dual functionality inherent in the 2-piperidineethanol scaffold.

Conclusion: A Foundation for Innovation

N-Boc-2-piperidineethanol is more than just another chemical reagent; it is a strategic asset in the medicinal chemist's arsenal. Its combination of a protectable nitrogen, a modifiable alcohol, and a fixed stereocenter provides a robust platform for the enantioselective synthesis of complex molecules. From the controlled oxidation to the chiral aldehyde to its subsequent elaboration into piperidine alkaloids, this building block enables a logical and efficient approach to molecular construction. By understanding the causality behind the choice of reagents and reaction conditions—the mildness of the Swern oxidation, the orthogonality of the Boc group, the selectivity of enzymatic resolutions—researchers can fully leverage the power of this scaffold to accelerate the discovery and development of next-generation therapeutics.

References

-

Danieli, B., et al. (2003). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine. The Journal of Organic Chemistry, 68(19), 7482–7485. [Link]

- US Patent 6,750,341 B2. (2004).

- CN Patent 102167681A. (2011). Method for preparing insect repellant icaridin.

-

PubChem. (n.d.). (S)-1-N-Boc-piperidine-2-ethanol. National Center for Biotechnology Information. [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]

- [This citation is intentionally left blank for future use]

- [This citation is intentionally left blank for future use]

- [This citation is intentionally left blank for future use]

- [This citation is intentionally left blank for future use]

- [This citation is intentionally left blank for future use]

- [This citation is intentionally left blank for future use]

- [This citation is intentionally left blank for future use]

-

Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. [Link]

- [This citation is intentionally left blank for future use]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. scbt.com [scbt.com]

- 5. (S)-1-N-Boc-piperidine-2-ethanol | C12H23NO3 | CID 1514243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Boc-4-ピペリジンエタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. air.unimi.it [air.unimi.it]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. community.wvu.edu [community.wvu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of sedamine by tethered cyclofunctionalisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Synthesis of a Key Chiral Building Block: A Technical Guide to Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

An In-depth Exploration of Synthetic Strategies and Methodologies for a Versatile Intermediate in Pharmaceutical and Alkaloid Chemistry

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry and natural product synthesis, the piperidine moiety stands out as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Among the vast array of substituted piperidines, tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, often referred to as N-Boc-2-piperidineethanol, has emerged as a particularly valuable and versatile chiral building block. Its combination of a protected amine, a reactive primary alcohol, and a defined stereocenter at the C2 position makes it an ideal starting material for the enantioselective synthesis of complex molecules, including potent alkaloids and novel pharmaceutical agents.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, delving into the mechanistic rationale behind the methodologies and offering practical, field-proven protocols for its preparation.

Comparative Analysis of Primary Synthetic Routes

The preparation of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is predominantly achieved through two strategic approaches: the direct N-protection of a pre-existing piperidine alcohol and the reduction of a functionalized N-Boc piperidine precursor. Each route offers distinct advantages and is suited to different starting materials and scalability requirements.

Route A: N-Boc Protection of 2-(Piperidin-2-yl)ethanol

This is arguably the most direct and frequently employed method for the synthesis of N-Boc-2-piperidineethanol. The strategy relies on the availability of the starting material, 2-(piperidin-2-yl)ethanol, which can be prepared via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. The core of this route is the selective protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group.

The Boc group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4][5] The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[6][7][8] This is followed by the departure of a tert-butyl carbonate anion, which subsequently breaks down into carbon dioxide and a tert-butoxide anion. In the presence of a base, this alkoxide is neutralized. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to scavenge the proton generated during the reaction, thereby driving the reaction to completion.[7]

-

Dissolution: Dissolve 2-(piperidin-2-yl)ethanol (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.

-

Base Addition: To the solution, add a tertiary amine base, typically triethylamine (1.1–1.5 equivalents).

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. This typically involves washing the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Route B: Reduction of N-Boc-2-pipecolic Acid or its Esters

An alternative and equally robust strategy involves the reduction of a carboxylic acid or ester functionality at the C2 position of an N-Boc protected piperidine ring. This approach is particularly advantageous when starting from commercially available and enantiomerically pure pipecolic acid, allowing for the synthesis of optically active N-Boc-2-piperidineethanol.